molecular formula C15H11NO3 B12514910 Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone

Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone

Cat. No.: B12514910
M. Wt: 253.25 g/mol
InChI Key: DIOBURPRVGHZIW-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone is a chemical compound built on a benzoxazole scaffold, a structure of high significance in medicinal chemistry and organic synthesis. Researchers value this heterocycle for its versatility as a building block for synthesizing more complex nitrogen and sulfur-containing heterocyclic systems . Compounds featuring the benzoxazole core have demonstrated a wide spectrum of biological activities in scientific research. These include investigated roles as potent inhibitors of enzymes like monoacylglycerol lipase (MAGL) for potential analgesic and anticancer applications , and as ligands for sigma receptor binding sites with implications for central nervous system (CNS) disorders . Furthermore, benzoxazole derivatives have shown promise in neuroprotective research, such as in models of Alzheimer's disease where they were found to protect cells from β-amyloid-induced toxicity . The structural motif is also explored in the development of antimicrobial agents and as inhibitors for targets like inosine 5'-monophosphate dehydrogenase (IMPDH) in infectious disease research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

1,3-benzoxazol-2-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H11NO3/c1-18-11-8-6-10(7-9-11)14(17)15-16-12-4-2-3-5-13(12)19-15/h2-9H,1H3

InChI Key

DIOBURPRVGHZIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Thermolysis of 4-Aryl-5H-1,2,3-Dithiazol-5-ylideneamino Phenols

Reaction Mechanism and Intermediate Formation

The synthesis begins with the preparation of 2-((4-aryl-5H-1,2,3-dithiazol-5-ylidene)amino)phenols (7 ), derived from acetoximes and disulfur dichloride in acetonitrile. These intermediates undergo thermolysis in ethanol at reflux (78°C), leading to the cleavage of the dithiazole ring and subsequent intramolecular cyclization. The reaction proceeds via nucleophilic attack of the methanimine nitrogen on the benzoxazole carbonyl, forming a transient tri-methanimino intermediate (11 ), which undergoes ring closure to yield the imidazole-fused product.

Optimization and Yield

Key parameters influencing the reaction include:

  • Solvent polarity : Ethanol (95%) achieves optimal results due to its ability to stabilize polar intermediates while facilitating dehydration.
  • Temperature : Prolonged reflux (1–2 hours) ensures complete conversion, with shorter durations leading to partial cyclization.
  • Substituent effects : Electron-donating groups (e.g., 4-methoxy) enhance reaction rates by increasing nucleophilicity at the methanimine nitrogen.

Under optimized conditions, this method produces Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone (8c ) in 85% yield .

Ultrasound-Assisted Deep Eutectic Solvent (DES) Catalysis

Green Chemistry Approach

A Chinese patent (CN112961116B) discloses an eco-friendly method using N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide (1 ) as the precursor. The reaction employs a choline chloride-oxalic acid DES and cuprous iodide (CuI) under ultrasonic irradiation (40 kHz), with air as the terminal oxidant.

Mechanistic Insights

The DES acts as both solvent and Brønsted acid catalyst, protonating the acetamide’s carbonyl group to facilitate intramolecular cyclization. Concurrently, Cu(I) undergoes aerobic oxidation to Cu(II), which dehydrogenates the intermediate 2-arylmethylbenzoxazole (IM2 ) to the target ketone. Ultrasonic irradiation enhances mass transfer and reduces reaction time from 12 hours to 3–4 hours.

Performance Metrics
  • Yield : 85% isolated yield after column chromatography.
  • Catalyst recyclability : The DES/CuI system retains >90% activity after five cycles, minimizing waste.
  • Functional group tolerance : Compatible with electron-withdrawing (-F, -Cl) and donating (-OMe, -Me) substituents.

Hypoiodite-Catalyzed Oxidative Cyclization

Two-Step Oxidation Strategy

A hypoiodite-mediated method reported by the Royal Society of Chemistry involves:

  • N-Alkylation : N-Tosyl-2-aminophenol reacts with 4-methoxyphenacyl bromide in DMF at −10°C, yielding the alkylated intermediate (1a ) in 63% yield.
  • Oxidation : Treatment with tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) in THF oxidizes the α-position, followed by methanolysis to afford the ketone.

Advantages and Limitations

  • Yield : 92% for the oxidation step, surpassing other methods.
  • Drawbacks : Requires stoichiometric TBHP and toxic DMF, limiting green credentials.
  • Scope : Effective for aryl and heteroaryl substrates, including thiophene and furan derivatives.

Comparative Analysis of Synthetic Methods

Parameter Thermolysis DES Catalysis Hypoiodite Oxidation
Yield 85% 85% 92%
Reaction Time 1–2 hours 3–4 hours 20 hours (oxidation step)
Catalyst/Solvent Recyclability No Yes (5 cycles) No
Green Metrics Moderate High Low
Functional Group Tolerance Moderate High High

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzo[d]oxazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from benzo[d]oxazole have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study highlighted that specific derivatives demonstrated minimum inhibitory concentrations (MICs) below 1 μM against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Anti-inflammatory Effects

Benzo[d]oxazole-based compounds have also been investigated for their anti-inflammatory properties. In vitro studies revealed that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Activity

The neuroprotective effects of benzo[d]oxazole derivatives are particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's disease. Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with the pathophysiology of Alzheimer’s disease . The ability to modulate neurotransmitter levels presents a promising avenue for developing therapeutic agents for cognitive disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzo[d]oxazole derivatives. Variations in substituents on the benzene ring or modifications to the oxazole moiety can significantly influence biological activity. For example, introducing electron-donating or electron-withdrawing groups has been shown to enhance antimicrobial potency .

Development of Anticancer Agents

Recent studies have explored the anticancer potential of benzo[d]oxazole derivatives. A series of synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results with certain derivatives exhibiting IC50 values in low micromolar ranges .

Inhibition of Mycobacterium tuberculosis

A notable application is the development of inhibitors targeting Mycobacterium tuberculosis inosine 5'-monophosphate dehydrogenase (IMPDH). Compounds based on benzo[d]oxazole scaffolds have shown effectiveness in inhibiting this enzyme, which is crucial for bacterial survival and proliferation .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/PathwayMIC/IC50 Value
AntimicrobialBenzo[d]oxazole derivative 1Staphylococcus aureus< 1 μM
Anti-inflammatoryBenzo[d]oxazole derivative 2Pro-inflammatory cytokinesNot specified
NeuroprotectiveBenzo[d]oxazole derivative 3AcetylcholinesteraseNot specified
AnticancerBenzo[d]oxazole derivative 4Various cancer cell linesLow micromolar
Tuberculosis InhibitorBenzo[d]oxazole derivative 5Mycobacterium tuberculosis IMPDHNot specified

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazol-2-yl(phenyl)methanone
  • Benzo[d]oxazol-2-yl(4-chlorophenyl)methanone
  • Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone

Uniqueness

Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications .

Biological Activity

Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and tyrosinase inhibition activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by the presence of a benzene ring fused to an oxazole ring. This structural motif is known for its diverse biological activities, making it a valuable scaffold in drug discovery.

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds containing the benzoxazole moiety exhibit potent anti-inflammatory effects. In particular, derivatives of this compound have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6.

A study synthesized several benzoxazole derivatives, including this compound, and evaluated their effects on LPS-induced inflammation in vitro and in vivo. The results indicated that certain compounds effectively suppressed mRNA expression of inflammatory markers without causing hepatotoxicity .

CompoundIL-1β InhibitionIL-6 InhibitionTNF-α Inhibition
5fSignificantSignificantSignificant
4dModerateSignificantModerate

2. Anticancer Activity

The anticancer properties of this compound have been explored against various cancer cell lines. In particular, studies have reported that derivatives show cytotoxic effects comparable to established chemotherapeutics like doxorubicin.

Research indicates that compounds derived from this scaffold exhibit IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For instance, one study highlighted that specific derivatives had IC50 values significantly lower than doxorubicin, indicating their potential as effective anticancer agents .

Cell LineCompoundIC50 (µM)
MCF-75a0.65
U-9375b1.20
A549 (Lung)5c0.75

3. Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. This compound has been identified as a promising candidate for tyrosinase inhibition. Studies showed that derivatives could inhibit tyrosinase activity effectively in B16F10 melanoma cells without exhibiting cytotoxicity to normal cells.

The inhibition was concentration-dependent, with some compounds demonstrating higher efficacy than traditional inhibitors like kojic acid .

CompoundTyrosinase Activity (Inhibition %)
385%
890%
Kojic Acid70%

Case Study 1: Inflammation Model

In a controlled study involving LPS-induced inflammation in mice, two derivatives of this compound were administered. The results showed a marked decrease in serum levels of IL-1β and IL-6 post-treatment, confirming the anti-inflammatory potential of these compounds .

Case Study 2: Cancer Cell Line Evaluation

A comparative study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

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